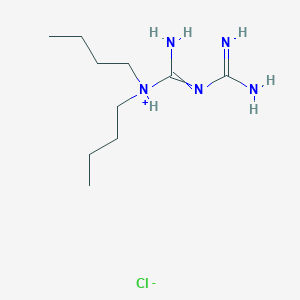
1-Ethyl-4-(dimethylamino)-pyridinium trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-(dimethylamino)-pyridinium trifluoromethanesulfonate is a quaternary ammonium salt that has garnered attention in various fields of scientific research
Vorbereitungsmethoden
The synthesis of 1-Ethyl-4-(dimethylamino)-pyridinium trifluoromethanesulfonate typically involves the quaternization of 4-(dimethylamino)pyridine with ethyl iodide, followed by anion exchange with trifluoromethanesulfonate. The reaction conditions often include the use of polar solvents such as acetonitrile or dimethylformamide, and the process is usually carried out under reflux conditions to ensure complete conversion.
Analyse Chemischer Reaktionen
1-Ethyl-4-(dimethylamino)-pyridinium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethanesulfonate anion can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve the use of polar solvents and controlled temperatures.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridinium salts.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-(dimethylamino)-pyridinium trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: This compound is employed in the study of enzyme inhibition and as a reagent in biochemical assays.
Industry: In industrial settings, it is used in the synthesis of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 1-Ethyl-4-(dimethylamino)-pyridinium trifluoromethanesulfonate involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of ionic species between aqueous and organic phases, thereby increasing the efficiency of reactions. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, enhancing the rate of reaction by stabilizing transition states.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-4-(dimethylamino)-pyridinium trifluoromethanesulfonate can be compared with other quaternary ammonium salts such as:
- Tetraethylammonium bromide
- Tetramethylammonium chloride
- 1-Butyl-3-methylimidazolium hexafluorophosphate
These compounds share similar properties but differ in their specific applications and reactivity. The uniqueness of this compound lies in its ability to act as an efficient phase-transfer catalyst and its versatility in various chemical reactions.
Eigenschaften
IUPAC Name |
1-ethyl-N,N-dimethylpyridin-1-ium-4-amine;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2.CHF3O3S/c1-4-11-7-5-9(6-8-11)10(2)3;2-1(3,4)8(5,6)7/h5-8H,4H2,1-3H3;(H,5,6,7)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEAKIIPRSGXKW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)N(C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[Amino-(cyanoamino)methylidene]amino]benzoic acid](/img/structure/B8047418.png)



![1-Cyano-3-[2-(2-cyanocarbamimidamido)ethyl]guanidine](/img/structure/B8047435.png)







